Cas no 2227726-36-3 ((2S)-4-(5-bromofuran-2-yl)butan-2-amine)

(2S)-4-(5-bromofuran-2-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
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- (2S)-4-(5-bromofuran-2-yl)butan-2-amine
- EN300-1914755
- 2227726-36-3
-
- インチ: 1S/C8H12BrNO/c1-6(10)2-3-7-4-5-8(9)11-7/h4-6H,2-3,10H2,1H3/t6-/m0/s1
- InChIKey: ZOYFNNZBNLHVBQ-LURJTMIESA-N
- ほほえんだ: BrC1=CC=C(CC[C@H](C)N)O1
計算された属性
- せいみつぶんしりょう: 217.01023g/mol
- どういたいしつりょう: 217.01023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 39.2Ų
(2S)-4-(5-bromofuran-2-yl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1914755-0.1g |
(2S)-4-(5-bromofuran-2-yl)butan-2-amine |
2227726-36-3 | 0.1g |
$1849.0 | 2023-09-17 | ||
Enamine | EN300-1914755-1.0g |
(2S)-4-(5-bromofuran-2-yl)butan-2-amine |
2227726-36-3 | 1g |
$2101.0 | 2023-05-31 | ||
Enamine | EN300-1914755-5.0g |
(2S)-4-(5-bromofuran-2-yl)butan-2-amine |
2227726-36-3 | 5g |
$6092.0 | 2023-05-31 | ||
Enamine | EN300-1914755-10g |
(2S)-4-(5-bromofuran-2-yl)butan-2-amine |
2227726-36-3 | 10g |
$9032.0 | 2023-09-17 | ||
Enamine | EN300-1914755-0.25g |
(2S)-4-(5-bromofuran-2-yl)butan-2-amine |
2227726-36-3 | 0.25g |
$1933.0 | 2023-09-17 | ||
Enamine | EN300-1914755-0.05g |
(2S)-4-(5-bromofuran-2-yl)butan-2-amine |
2227726-36-3 | 0.05g |
$1764.0 | 2023-09-17 | ||
Enamine | EN300-1914755-2.5g |
(2S)-4-(5-bromofuran-2-yl)butan-2-amine |
2227726-36-3 | 2.5g |
$4117.0 | 2023-09-17 | ||
Enamine | EN300-1914755-10.0g |
(2S)-4-(5-bromofuran-2-yl)butan-2-amine |
2227726-36-3 | 10g |
$9032.0 | 2023-05-31 | ||
Enamine | EN300-1914755-5g |
(2S)-4-(5-bromofuran-2-yl)butan-2-amine |
2227726-36-3 | 5g |
$6092.0 | 2023-09-17 | ||
Enamine | EN300-1914755-0.5g |
(2S)-4-(5-bromofuran-2-yl)butan-2-amine |
2227726-36-3 | 0.5g |
$2017.0 | 2023-09-17 |
(2S)-4-(5-bromofuran-2-yl)butan-2-amine 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
(2S)-4-(5-bromofuran-2-yl)butan-2-amineに関する追加情報
Introduction to (2S)-4-(5-bromofuran-2-yl)butan-2-amine (CAS No. 2227726-36-3)
(2S)-4-(5-bromofuran-2-yl)butan-2-amine (CAS No. 2227726-36-3) is a chiral organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a brominated furan ring and an amino group, which confer it with potential biological activities and therapeutic applications.
The brominated furan moiety in (2S)-4-(5-bromofuran-2-yl)butan-2-amine is particularly noteworthy due to its ability to participate in various chemical reactions and interactions with biological targets. The presence of the amino group further enhances the compound's reactivity and potential for forming hydrogen bonds, which are crucial for its biological activity. The chiral center at the (2S) position adds another layer of complexity, as enantiomers can exhibit different pharmacological properties.
Recent studies have explored the potential of (2S)-4-(5-bromofuran-2-yl)butan-2-amine in various therapeutic areas. One notable application is in the treatment of neurological disorders, where the compound has shown promising results in preclinical studies. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that (2S)-4-(5-bromofuran-2-yl)butan-2-amine exhibited potent neuroprotective effects in a mouse model of Parkinson's disease. The researchers found that the compound was able to reduce oxidative stress and inhibit neuroinflammation, thereby protecting dopaminergic neurons from degeneration.
In addition to its neuroprotective properties, (2S)-4-(5-bromofuran-2-yl)butan-2-amine has also been investigated for its potential as an anticancer agent. A study published in Cancer Research in 2019 demonstrated that the compound selectively inhibited the growth of human breast cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism of action was attributed to the compound's ability to target specific signaling pathways involved in cancer cell survival and proliferation.
The synthesis of (2S)-4-(5-bromofuran-2-yl)butan-2-amine has been optimized using modern synthetic techniques to ensure high yields and purity. One common approach involves the reaction of 5-bromofuran with an appropriate amino acid derivative, followed by stereoselective reduction to obtain the desired enantiomer. The use of chiral catalysts and ligands has been crucial in achieving high enantiomeric excess (ee) values, which is essential for pharmaceutical applications.
Pharmacokinetic studies have shown that (2S)-4-(5-bromofuran-2-yl)butan-2-amine exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound has good oral bioavailability and a reasonable half-life, making it suitable for chronic administration. Additionally, it has demonstrated low toxicity in preclinical toxicity studies, further supporting its potential as a safe and effective therapeutic agent.
Despite these promising findings, further research is needed to fully understand the mechanisms of action and potential side effects of (2S)-4-(5-bromofuran-2-yl)butan-2-amine. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects. These trials will provide valuable insights into the compound's therapeutic potential and help guide its development as a novel drug candidate.
In conclusion, (2S)-4-(5-bromofuran-2-yl)butan-2-amine (CAS No. 2227726-36-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features, coupled with its favorable pharmacokinetic properties, make it an attractive candidate for further investigation in both preclinical and clinical settings. As research continues to advance, it is likely that new applications for this compound will be discovered, contributing to the development of innovative treatments for various diseases.
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